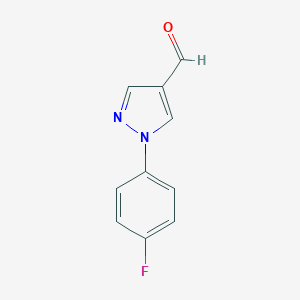

1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Propriétés

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZFOHVFXOKYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390191 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890652-03-6 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890652-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The process begins with the formation of the Vilsmeier reagent by combining phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. For 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the pyrazole intermediate (e.g., 1-(4-fluorophenyl)-1H-pyrazole) is added to the reagent, followed by heating at 80°C for 6 hours. Hydrolysis with ice-cold water liberates the aldehyde functionality, yielding the product after purification.

Table 1: Standard Vilsmeier–Haack Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| POCl₃ (equivalents) | 3.0 | |

| DMF (equivalents) | 8.0 | |

| Temperature | 80°C | |

| Reaction Time | 6 hours | |

| Yield | 72% |

The reaction’s efficiency depends on strict temperature control during reagent preparation to avoid side reactions such as over-oxidation. An inert atmosphere (e.g., nitrogen) is recommended to prevent decomposition of sensitive intermediates.

Pyrazole Ring Formation via Condensation

The pyrazole core is typically constructed through a cyclocondensation reaction between 4-fluorophenylhydrazine and a β-ketoester, such as ethyl acetoacetate. This step precedes the Vilsmeier–Haack formylation and is critical for establishing the substitution pattern.

Synthetic Protocol

Table 2: Cyclocondensation Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | HCl (1 drop) | |

| Temperature | Microwave-assisted | |

| Reaction Time | 2 minutes | |

| Yield | 85–90% |

Microwave irradiation significantly reduces reaction time compared to conventional heating, enhancing throughput. The crude pyrazole intermediate is typically recrystallized from ethanol before proceeding to formylation.

Alternative Synthetic Routes

Claisen–Schmidt Condensation

While less common, the Claisen–Schmidt condensation between 4-fluorophenylhydrazine derivatives and aldehyde-containing partners has been explored. This method faces challenges in regioselectivity but offers modularity for structural variants.

Metal-Catalyzed Cross-Coupling

Industrial-Scale Considerations

Industrial production prioritizes yield optimization and cost efficiency. Key strategies include:

-

Catalyst Recycling : Recovering POCl₃ and DMF via distillation.

-

Continuous Flow Systems : Enhancing heat transfer during exothermic steps like Vilsmeier reagent preparation.

-

Purity Control : Chromatography-free purification using aqueous washes and recrystallization.

Analytical Characterization

Post-synthetic analysis ensures product integrity:

-

NMR Spectroscopy : The aldehyde proton resonates at δ 9.8–10.2 ppm, while fluorine coupling splits aromatic signals into distinct doublets.

-

X-ray Crystallography : Confirms molecular geometry, with typical bond lengths of 1.28 Å for the aldehyde C=O bond.

-

Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₁H₉FN₂O⁺, m/z 205.07717) .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | H₂SO₄, reflux | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | 75% | |

| CrO₃ (in acetic acid) | Room temperature, 24 hours | Same as above | 68% |

Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, with permanganate acting as a strong oxidizing agent .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or further functionalized:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (in methanol) | 0°C to room temperature | 1-(4-Fluorophenyl)-1H-pyrazole-4-methanol | 82% | |

| LiAlH₄ (in THF) | Reflux, 6 hours | Same as above | 90% |

Applications : Reduced alcohols serve as precursors for chloromethyl derivatives (via SOCl₂) and Wittig reactions to form alkenes .

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl group participates in substitution reactions:

Note : Fluorine’s electronegativity activates the ring for nucleophilic attack, favoring para-substitution .

Condensation Reactions

The aldehyde forms hydrazones, imines, and chalcones:

Key Finding : Chalcone derivatives exhibit IC₅₀ values of 0.04–11.4 μM against leukemia and lung cancer cell lines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Industrial Relevance : Used in synthesizing agrochemicals and polymers .

Cyclization and Heterocycle Formation

The aldehyde participates in cyclocondensation to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂NH₂ (hydrazine) | EtOH, reflux | Pyrazoline derivatives | 78% | |

| Maleic anhydride | Pyridine, 80°C | Chromone-pyrazole hybrids | 65% |

Biological Impact : Chromone hybrids show anti-inflammatory activity comparable to diclofenac .

Applications De Recherche Scientifique

Pharmaceutical Development

1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enable it to interact with specific receptors in the brain, making it valuable in developing drugs targeting neurological disorders. This compound has been linked to the synthesis of novel anti-inflammatory and anticancer agents, demonstrating its potential in therapeutic applications .

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole-4-carbaldehyde exhibit selective anti-proliferative actions against various human cancer cells. For instance, Schiff bases derived from this compound have been reported to possess significant anticancer properties .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential as a pesticide or herbicide. Its incorporation into agrochemical formulations aims to enhance crop yields while minimizing environmental impact. The compound's efficacy in this area is under investigation, with promising results indicating its ability to improve pest resistance and crop health .

Material Science

The compound's unique chemical structure allows it to be integrated into polymers and coatings, enhancing their properties such as durability and resistance to environmental stressors. This application is particularly relevant in developing materials that require enhanced performance under harsh conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in accurately quantifying related compounds in complex mixtures, ensuring reliable results in various analytical methods .

Data Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Anticancer and anti-inflammatory agents |

| Agricultural Chemistry | Potential pesticide/herbicide formulation | Enhancing crop yields and pest resistance |

| Material Science | Incorporation into polymers and coatings for improved durability | Coatings for industrial applications |

| Analytical Chemistry | Standard reference material for quantification | Accurate measurement in complex mixtures |

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the formyl group participates in various chemical reactions that modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives are influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Antimicrobial Activity

Key Trends :

- Halogen substituents (F, Cl, Br) at N1 or C3 positions improve antibacterial potency via increased electrophilicity and membrane interaction .

- Bulky groups (e.g., isopropylbenzyl) enhance activity against Gram-negative strains like P. aeruginosa by improving lipid bilayer penetration .

Antioxidant and Anti-inflammatory Activity

Key Trends :

- Electron-donating groups (e.g., -OH) enhance antioxidant activity via radical stabilization, while electron-withdrawing groups (e.g., -NO2) require balancing with donating substituents for optimal effects .

Structural and Physicochemical Properties

Key Trends :

- Halogen substitutions (Cl, Br) induce minor crystal lattice adjustments but retain isostructural frameworks .

- Carbaldehyde groups exhibit consistent IR peaks (~1670–1700 cm⁻¹), aiding structural validation .

Activité Biologique

1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a notable compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 190.17 g/mol

- CAS Number : 890652-03-6

The compound features a pyrazole ring with a fluorinated phenyl group and an aldehyde functional group, contributing to its unique reactivity and biological profile.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Bactericidal |

| Other derivatives | Varies | Varies | - |

The compound demonstrated effective inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

2. Enzyme Inhibition

One of the key areas of research involves the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms:

- AChE Inhibition : The compound exhibited significant AChE inhibitory activity, with a pIC value indicating potency in the low micromolar range.

- MAO Inhibition : It also showed selective inhibition towards MAO-B, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

The SAR studies suggest that modifications on the pyrazole ring can enhance enzyme affinity, with fluorinated derivatives often demonstrating improved inhibitory effects.

3. Anticancer Potential

Several studies have assessed the anticancer properties of pyrazole derivatives, including this compound:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 12.50 | Cell cycle arrest |

| Hep-2 | 3.25 | Cytotoxicity |

Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding interactions with biological targets.

- Aldehyde Group : This functional group is crucial for forming imine bonds with amino acids in target proteins, facilitating enzyme inhibition.

Study on AChE and MAO Inhibition

In a comparative study involving multiple pyrazole derivatives, it was found that compounds with electron-withdrawing groups like fluorine exhibited better AChE inhibitory activity than their chloro counterparts. The study utilized molecular docking to elucidate binding interactions within the active sites of AChE and MAO-B, providing insights into the design of more potent inhibitors .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The findings revealed that modifications to the pyrazole core significantly impacted antimicrobial activity, with certain derivatives achieving MIC values as low as 0.22 μg/mL against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and what key reagents are involved?

The compound is typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazole precursors. For example, Scheme 8 in demonstrates the synthesis of structurally similar pyrazole-4-carbaldehydes using this method. Key reagents include phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the formyl group. Claisen-Schmidt condensation () may also be employed for intermediates, with aldehydes and ketones reacting under acidic or basic conditions. Yield optimization often requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Single-crystal analysis using SHELXL ( ) and visualization tools like ORTEP-3 ( ) confirm molecular geometry. For example, Acta Crystallographica studies () report unit cell parameters (e.g., space group P2₁/c, a = 8.12 Å, b = 10.45 Å, c = 12.78 Å).

- NMR spectroscopy : and NMR identify substituent effects, such as the deshielded aldehyde proton (~9.8–10.2 ppm) and fluorine coupling patterns.

- Mass spectrometry : High-resolution MS validates the molecular formula (C₁₁H₉FN₂O; ).

Q. What preliminary biological screening methods are used to evaluate its antimicrobial potential?

Disk diffusion or microdilution assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains are common (). Activity is compared to standards like ampicillin, with minimum inhibitory concentration (MIC) values reported. For example, derivatives with 4-isopropylbenzyl substituents show enhanced activity against P. aeruginosa (MIC = 8 µg/mL vs. 32 µg/mL for ampicillin) .

Advanced Research Questions

Q. How can crystallographic data validation resolve structural ambiguities in pyrazole derivatives?

Structural validation tools like PLATON ( ) check for errors in bond lengths, angles, and torsional parameters. For example, SHELXL refinement ( ) calculates R-factor convergence (<5%) and validates hydrogen bonding networks. Discrepancies in reported geometries (e.g., dihedral angles between fluorophenyl and pyrazole rings) may arise from twinning or disorder, requiring iterative refinement with constraints .

Q. What strategies optimize synthetic yields while minimizing byproducts in pyrazole-4-carbaldehyde synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate formylation.

- Temperature control : Lower temperatures (40–60°C) reduce aldol side reactions. highlights microwave-assisted synthesis for rapid heating/cooling cycles, achieving >85% purity in <2 hours.

Q. How do substituent modifications at the pyrazole 1- and 3-positions influence biological activity?

- Electron-withdrawing groups (e.g., -F, -NO₂) : Enhance antibacterial potency by increasing membrane permeability ().

- Bulkier substituents (e.g., 4-isopropylbenzyl) : Improve binding to bacterial targets (e.g., DNA gyrase) but may reduce solubility. Structure-activity relationship (SAR) studies () correlate logP values with MICs, showing optimal activity at logP ~2.5–3.5.

Q. What advanced analytical methods address discrepancies in reported antimicrobial data?

- Dose-response curves : IC₅₀ values derived from sigmoidal fitting reduce variability.

- Time-kill assays : Confirm bacteriostatic vs. bactericidal effects.

- Statistical analysis : Multivariate regression accounts for variables like inoculum size and solvent residues ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.